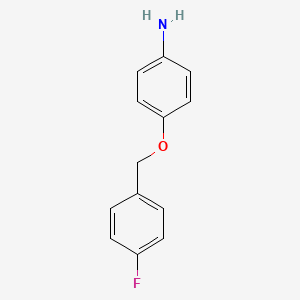

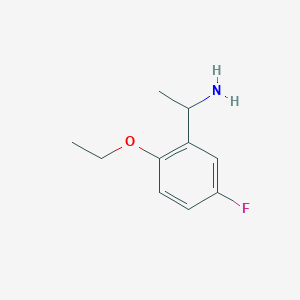

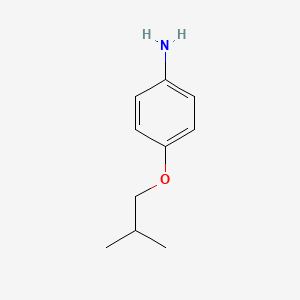

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Fluorobenzyl bromide have been synthesized from 4-fluorotoluene through a chlorination reaction .Physical And Chemical Properties Analysis

Physical and chemical properties such as density, boiling point, and refractive index would depend on the specific structure of the compound .Scientific Research Applications

Synthetic Methodology and Functional Group Transformations

- Research on the synthesis of 3-fluoropyrroles has highlighted the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines. This process involves electrophilic alpha,alpha-difluorination using Selectfluor and dehydrofluorination for aromatization, providing new pathways for synthesizing fluorinated pyrroles (Surmont et al., 2009; Surmont et al., 2009).

Ligand Synthesis and Coordination Chemistry

- The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand to coordinate paramagnetic transition metal ions, leading to the synthesis of a Mn(III)25 barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).

Organic Synthesis and Chemical Transformation

- The synthesis of 1-vinylpyrrole-benzimidazole ensembles has been achieved through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. This method has opened avenues for creating intensely fluorescent compounds, expanding the scope of pyrrole derivatives in various fields (Trofimov et al., 2009).

Supramolecular and Crystallography Studies

- The crystal structures of pyrrole-2-carbaldehyde isonicotinoylhydrazone and its hydrate have been studied to understand intra- and intermolecular interactions. These studies shed light on the impact of substituents on the electronic distribution and hydrogen bonding patterns within the crystal lattice (Safoklov et al., 2002).

Anion Binding and Sensing

- Calix[4]pyrrole derivatives have been synthesized and used as precursors for trapping azomethine ylides with dipolarophiles. The resulting cycloadducts exhibit high affinity constants for fluoride and acetate anions, displaying sharp color changes in their presence, indicating potential applications in anion sensing (Farinha et al., 2010).

Material Science and Fluorescence Studies

- Synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures with unique optical properties, such as deep blue emission, has been reported. These compounds have shown potential for bioimaging applications due to their good cell permeability and negligible phototoxicity (Bae et al., 2020).

Future Directions

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOPVHUCSSOQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)